Chlorpheniramine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

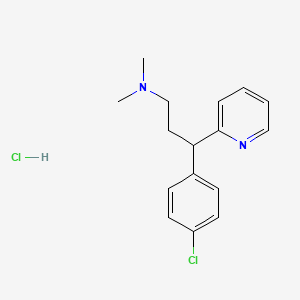

Chlorpheniramine hydrochloride is a useful research compound. Its molecular formula is C16H20Cl2N2 and its molecular weight is 311.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Applications

Chlorpheniramine functions primarily as a histamine H1 receptor antagonist, which helps mitigate the effects of histamine during allergic reactions. Its primary medical applications include:

- Allergic Rhinitis : Chlorpheniramine is commonly prescribed to relieve symptoms such as sneezing, runny nose, and itchy eyes caused by allergies and hay fever. Studies indicate that it effectively reduces symptom severity in both adults and children .

- Common Cold Relief : While it does not cure the common cold, chlorpheniramine can alleviate associated symptoms like cough and nasal congestion .

- Urticaria Treatment : Chlorpheniramine has been used in clinical settings to treat urticaria (hives). A double-blind study showed that it could provide relief from cold-induced urticaria, although its effectiveness compared to other antihistamines like cyproheptadine was limited .

- Veterinary Uses : Chlorpheniramine is also utilized in veterinary medicine for treating allergies in animals, demonstrating its versatility across species .

Case Study 1: Efficacy in Allergic Rhinitis

A study involving children with severe perennial allergic rhinitis found that chlorpheniramine significantly suppressed allergy symptoms for up to 30 hours post-administration. Serum concentrations correlated inversely with symptom severity, highlighting its effectiveness in managing allergic responses .

Case Study 2: Chlorpheniramine-Induced Hypersensitivity

A rare case documented a 45-year-old woman who developed urticaria after taking chlorpheniramine. Despite its common use for allergies, this case underscores the potential for hypersensitivity reactions, necessitating careful patient monitoring when prescribing this medication .

Side Effects and Precautions

While chlorpheniramine is generally well-tolerated, it can cause side effects such as drowsiness, dry mouth, dizziness, and gastrointestinal disturbances. Serious reactions may include allergic responses characterized by hives or difficulty breathing . Caution is advised when administering chlorpheniramine to children under six years old due to safety concerns.

Comparative Data Table

| Application Area | Efficacy Level | Notable Findings |

|---|---|---|

| Allergic Rhinitis | High | Significant symptom reduction observed in studies |

| Common Cold | Moderate | Alleviates symptoms but does not shorten duration |

| Urticaria | Variable | Effective but less so than some alternatives |

| Veterinary Medicine | High | Commonly used for treating animal allergies |

Análisis De Reacciones Químicas

Route 1: Friedel-Crafts Alkylation

4-Chlorophenylacetonitrile reacts with 2-chloropyridine in the presence of sodium amide (NaNH₂), forming γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine. Subsequent hydrolysis and decarboxylation yield chlorpheniramine, which is then converted to the hydrochloride salt .

Route 2: Coupling Reaction

A modern approach uses benzyl chloride derivatives and 2-halopyridines in a three-step process:

-

Coupling : Benzyl chloride halogen reacts with 2-halopyridine via a palladium-catalyzed cross-coupling to form 2-(4-chlorobenzyl)pyridine.

-

Alkylation : The intermediate reacts with N,N-dimethylaminoethyl chloride in the presence of NaNH₂ to yield chlorpheniramine.

-

Salt Formation : Maleic acid or hydrochloric acid is added to produce the final salt .

Key Advantages of Route 2:

-

Yield : >80% for intermediate 2-(4-chlorobenzyl)pyridine (vs. <20% in traditional methods) .

-

Mild Conditions : Avoids high-pressure acetylene gas and harsh Friedel-Crafts by-products .

Oxidation Reactions

Chlorpheniramine undergoes oxidation in alkaline media, with mechanisms elucidated for uncatalyzed and osmium(VIII)-catalyzed pathways:

Uncatalyzed Oxidation by Diperiodatoargentate(III) (DPA)

In alkaline conditions (pH 10–12), DPA oxidizes chlorpheniramine via a free-radical mechanism:

-

Deprotonation : DPA ([Ag(HIO₆)₂]⁵⁻) reacts with OH⁻ to form [Ag(HIO₆)(OH)]⁴⁻.

-

Ligand Displacement : Loss of IO₄⁻ generates reactive monoperiodatoargentate(III) ([Ag(HIO₆)]⁻).

-

Radical Formation : [Ag(HIO₆)]⁻ abstracts an electron from chlorpheniramine, forming a carbon-centered radical and Ag(II) .

Kinetic Parameters (25°C):

| Parameter | Value |

|---|---|

| Rate constant (k₁) | 1.2×10−3s−1 |

| Activation energy (Eₐ) | 45.2 kJ/mol |

| Order in [CPM] | 0.5 |

| Order in [OH⁻] | 0.7 |

Os(VIII)-Catalyzed Oxidation

Os(VIII) accelerates the reaction by forming a transient complex with chlorpheniramine:

-

Pre-equilibrium : Os(VIII) hydroxylates to [OsO₄(OH)₂]²⁻.

-

Complexation : Chlorpheniramine binds to Os(VIII), forming a ternary intermediate (C₂).

-

Electron Transfer : C₂ reacts with DPA, regenerating Os(VIII) and producing Ag(II) and a chlorpheniramine radical .

Catalytic Efficiency:

| Parameter | Value |

|---|---|

| Catalytic constant (K_C) | 2.8×104M−1 |

| Rate enhancement | 12-fold |

Solution-Phase Interactions

Chlorpheniramine’s behavior in aqueous and alcoholic solvents reveals key solvation effects:

Volumetric and Viscometric Studies

In water-methanol/ethylene glycol systems (298.15–318.15 K):

-

Apparent molar volume (Φ₀) decreases with alcohol concentration, indicating strong drug-solvent interactions.

-

Jones-Dole coefficient (B) values (0.12–0.18) suggest structure-breaking effects in water but structure-making in alcohols .

Thermodynamic Parameters (MeOH:H₂O = 1:1):

| Parameter | Value (298.15 K) |

|---|---|

| ΔG_solvation | −18.3 kJ/mol |

| ΔH_solvation | −24.1 kJ/mol |

| ΔS_solvation | +19.4 J/mol·K |

Stability and Degradation

-

pH Sensitivity : Stable in acidic conditions (pH 3–5) but degrades rapidly above pH 7 via hydrolysis of the pyridine and dimethylamino groups .

-

Oxidative Stress : High concentrations (1.5 mM) induce oxidative DNA damage in lymphocytes, mediated by lipid peroxidation and glutathione depletion .

Structural Confirmation

Q & A

Q. What analytical methods are recommended for quantifying chlorpheniramine hydrochloride in multi-component formulations, and how are they validated?

Basic Research Focus :

Reverse-phase HPLC with UV detection is the gold standard for quantifying this compound in combination with drugs like pseudoephedrine, phenylephrine, or paracetamol. A typical setup includes:

- Column : C18 (e.g., Nucleodur C18, 250 mm × 4.6 mm, 5 µm)

- Mobile Phase : Gradient elution with methanol and phosphate buffer (e.g., 0.025 M KH₂PO₄, pH adjusted to 3.0–4.0) to resolve overlapping peaks .

- Detection : UV at 257 nm for chlorpheniramine and 210–220 nm for adrenergic agents.

Validation Parameters : - Linearity : R² ≥ 0.999 over 0.016–0.160 mg/mL for chlorpheniramine.

- Precision : ≤2% RSD for intraday/interday variability.

- Recovery : 98–102% via spiked placebo samples .

Q. How should dissolution testing be designed for extended-release formulations containing this compound?

Advanced Research Focus :

For extended-release capsules/tablets (e.g., chlorpheniramine maleate + pseudoephedrine HCl), USP guidelines recommend:

- Apparatus : Paddle (USP II) at 50 rpm.

- Medium : Water (900 mL, 37°C).

- Sampling Times : 3, 6, and 12 hours to assess sustained release.

- Tolerances : Acceptance criteria follow USP Table 2, requiring ≥80% dissolved at 12 hours. Quantify using HPLC with method specificity for degradation products .

Q. What experimental designs address content uniformity challenges in this compound tablets?

Advanced Research Focus :

Fractional factorial designs optimize excipient-drug interactions. For example:

- Variables : Active ingredient (±20% of label claim), lactose filler (adjusted to maintain tablet weight).

- Response Metrics : Content uniformity (RSD ≤6%) via NIR spectroscopy or HPLC.

- Critical Factors : Blend time, compression force, and particle size distribution. Validation includes ANOVA to identify significant variables .

Q. How can researchers resolve assay discrepancies in this compound formulations?

Data Contradiction Analysis :

Discrepancies (e.g., failed assays in regulatory tests) often arise from:

- Excipient Interference : Polysorbates or preservatives may quench UV signals. Mitigate by adjusting mobile phase pH or using diode-array detection .

- Degradation Products : Hydrolysis or oxidation products (e.g., chlorpheniramine nitrile) require stability-indicating methods. Use forced degradation studies (acid/alkali, heat, light) to identify impurities .

Q. What stability-indicating parameters are critical for this compound in liquid formulations?

Advanced Research Focus :

For oral liquids/nasal drops:

- pH Range : 3.5–5.5 to prevent hydrolysis.

- Storage Conditions : 2–8°C for long-term stability; avoid light exposure.

- Analytical Monitoring : Track free base formation (via titration) and microbial growth (via preservative efficacy testing) .

Q. How do pharmacopeial standards (USP/NF) regulate this compound combinations?

Regulatory Compliance Focus :

USP monographs specify:

- Identification Tests : IR spectroscopy match to USP reference standards.

- Impurity Limits : ≤0.5% for individual impurities (e.g., chlorpheniramine nitrile).

- Labeling Requirements : Dissolution test compliance must be declared (e.g., "Meets USP Dissolution Test 1") .

Q. What are the challenges in developing chiral separation methods for this compound?

Advanced Methodological Focus :

Chlorpheniramine exists as racemic mixtures (dextro-/levo-rotatory isomers). Separation strategies include:

- Chiral Columns : Cyclodextrin-based stationary phases.

- Mobile Phase : Hexane-isopropanol (95:5) with 0.1% diethylamine.

- Detection : Polarimetric or circular dichroism detectors .

Q. How can researchers mitigate matrix effects in biological samples during chlorpheniramine quantification?

Advanced Analytical Focus :

For plasma/urine samples:

Propiedades

Número CAS |

56343-98-7 |

|---|---|

Fórmula molecular |

C16H20Cl2N2 |

Peso molecular |

311.2 g/mol |

Nombre IUPAC |

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C16H19ClN2.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;/h3-9,11,15H,10,12H2,1-2H3;1H |

Clave InChI |

NOXNCSQBTYNMHD-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl |

SMILES canónico |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl |

Key on ui other cas no. |

56343-98-7 |

Números CAS relacionados |

25523-97-1 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.